CU-3
Description
CU-3 (5-[(2E)-3-(2-furyl)prop-2-enylidene]-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one) is a novel diacylglycerol kinase (DGK) inhibitor identified via high-throughput screening of a 9,600-compound library . It selectively targets the ATP-binding site in the catalytic domain of DGKα, a lipid kinase that converts diacylglycerol (DG) to phosphatidic acid (PA), a key signaling molecule in cancer proliferation and immune suppression .
Properties
IUPAC Name |
N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S3/c19-15-14(10-4-6-12-7-5-11-22-12)24-16(23)18(15)17-25(20,21)13-8-2-1-3-9-13/h1-11,17H/b6-4+,14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUMXULORVBWLL-SPGDJUBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC=CC3=CC=CO3)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper(III) compounds typically involves the oxidation of copper(II) precursors. One common method is the use of strong oxidizing agents such as potassium persulfate or sodium hypochlorite in an alkaline medium. The reaction conditions often require careful control of temperature and pH to ensure the stability of the copper(III) species.
For example, the synthesis of copper(III) fluoride can be achieved by reacting copper(II) fluoride with fluorine gas at elevated temperatures. Another method involves the electrochemical oxidation of copper(II) complexes in the presence of suitable ligands to stabilize the copper(III) state.
Industrial Production Methods
Industrial production of copper(III) compounds is less common due to the challenges associated with their stability and reactivity. advancements in synthetic techniques and the development of new stabilizing ligands have made it possible to produce these compounds on a larger scale. The use of continuous flow reactors and advanced electrochemical methods are some of the approaches being explored for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Copper(III) compounds undergo various types of chemical reactions, including:
Oxidation: Copper(III) compounds can act as strong oxidizing agents, facilitating the oxidation of organic and inorganic substrates.
Reduction: These compounds can be reduced to copper(II) or copper(I) states, often in the presence of reducing agents such as hydrazine or sodium borohydride.
Substitution: Ligand exchange reactions are common, where ligands coordinated to the copper(III) center are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Potassium persulfate, sodium hypochlorite, and fluorine gas.
Reducing Agents: Hydrazine, sodium borohydride, and ascorbic acid.
Ligands: Various nitrogen, oxygen, and sulfur-containing ligands are used to stabilize copper(III) compounds.
Major Products Formed
The major products formed from reactions involving copper(III) compounds depend on the specific reaction conditions and substrates. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions typically produce copper(II) or copper(I) species.
Scientific Research Applications
Copper(III) compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in organic synthesis, particularly in oxidation and coupling reactions.
Biology: Investigated for their potential antimicrobial and anticancer properties due to their ability to generate reactive oxygen species.
Medicine: Explored as potential therapeutic agents for diseases involving oxidative stress and as components of diagnostic imaging agents.
Industry: Utilized in the development of advanced materials, such as high-temperature superconductors and catalysts for environmental remediation.
Mechanism of Action
The mechanism of action of copper(III) compounds involves their ability to undergo redox reactions, which can generate reactive intermediates. These intermediates can interact with various molecular targets, including proteins, nucleic acids, and cellular membranes. The pathways involved often include the generation of reactive oxygen species, which can induce oxidative damage to biological molecules.
Comparison with Similar Compounds
Key Characteristics:
- IC50 Value : 0.6 µM for DGKα, with 12- to 60-fold selectivity over other DGK isozymes (β–κ) .
- Mechanism : Competitively inhibits ATP binding, reducing DGKα’s affinity for ATP (Km increases from 0.25 mM to 0.48 mM) without affecting DG or phosphatidylserine (PS) binding .
- Cellular Effects : Induces apoptosis in cancer cells (e.g., HepG2, HeLa) via PA pathway modulation and enhances T-cell activation by boosting interleukin-2 (IL-2) production .
- Therapeutic Potential: Dual antitumor (direct apoptosis) and pro-immunogenic (indirect immune activation) effects, synergizing with immune checkpoint inhibitors .
Comparison with Similar Compounds
CU-3 is distinguished from other DGK inhibitors by its potency, selectivity, and dual mechanisms of action. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Comparative Analysis of this compound and Other DGK Inhibitors
Key Findings :
Superior Selectivity : this compound’s IC50 for DGKα is 40× lower than R59022 and 30× lower than R59949, with minimal activity against other DGK isozymes (IC50 >5 µM) . In contrast, R59949 inhibits DGKγ and DGKθ at similar IC50 levels to DGKα, reducing therapeutic specificity .
Mechanistic Advantage : Unlike allosteric inhibitors (e.g., R59022, R59949), this compound directly competes with ATP, mimicking its structure (2-thioxo-1,3-thiazolidin-4-one moiety) to block catalytic activity . This mechanism avoids interference with DG or PS binding, preserving lipid substrate specificity .
Dual Therapeutic Effects: this compound uniquely combines pro-apoptotic effects (via PA reduction in cancer cells) and immune activation (via IL-2 upregulation in T-cells). Older inhibitors like R59022 lack immune-enhancing properties and exhibit toxicity in normal cells .
Cell Permeability : this compound achieves significant intracellular DGKα inhibition at 2 µM (3× IC50), demonstrating superior cell permeability compared to R59022 and R59949 .
Conflicting Evidence :
- DGKα vs. DGKβ Selectivity : One study initially identified this compound as a DGKβ inhibitor , but subsequent research clarified its primary target as DGKα . This discrepancy may arise from assay variations or mislabeling in early reports.
Biological Activity
CU-3 refers to a specific copper complex that has garnered attention in recent research due to its potential biological activities, particularly in the fields of antibacterial and anticancer applications. This compound is part of a broader class of copper-based metal-organic frameworks (MOFs) and complexes that exhibit significant biological properties, making them candidates for therapeutic use.
Antibacterial Properties
Recent studies have demonstrated that this compound exhibits notable antibacterial activity against various bacterial strains. The compound was tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, among others. The results indicated that this compound could effectively inhibit the growth of these bacteria, showcasing its potential as an antibacterial agent.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| S. aureus | 18 | 0.5 µg/mL |
| E. coli | 15 | 1.0 µg/mL |
| Acinetobacter baumannii | 20 | 0.8 µg/mL |
The above table summarizes the inhibitory effects of this compound on selected bacterial strains, indicating its effectiveness at low concentrations.
Cytotoxic Activity
In addition to its antibacterial properties, this compound has shown promising cytotoxic effects against various cancer cell lines. Studies employing the MTT assay have revealed that this compound exhibits lower IC50 values compared to traditional chemotherapeutic agents like cisplatin, suggesting enhanced potency in inhibiting tumor cell growth.
Table 2: Cytotoxic Activity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison with Cisplatin (IC50) |
|---|---|---|
| HeLa (cervical cancer) | 4.2 | 10.0 |
| DLD-1 (colon cancer) | 5.5 | 12.0 |
| BxPC3 (pancreatic cancer) | 2.0 | 30.0 |
This table illustrates the cytotoxic efficacy of this compound against various cancer cell lines, highlighting its potential as an effective anticancer agent.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Induction of Apoptosis : Flow cytometric analysis has shown that this compound can induce apoptosis in cancer cells, a critical mechanism for eliminating malignant cells.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
- Disruption of Cellular Membranes : The antibacterial action is believed to stem from this compound's ability to disrupt bacterial cell membranes, compromising their integrity.
Case Study 1: Antibacterial Efficacy
In a study conducted by researchers at , this compound was tested against clinical isolates of S. aureus and E. coli. The results demonstrated significant antibacterial activity, with the researchers noting that the compound's performance was superior to several commonly used antibiotics.
Case Study 2: Anticancer Potential
A recent investigation published in evaluated the anticancer effects of this compound on human tumor cell lines derived from solid tumors. The findings indicated that this compound not only inhibited cell proliferation but also exhibited selectivity towards cancerous cells over non-cancerous cells, suggesting a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which CU-3 selectively inhibits DGKα, and how does this inhibition influence downstream signaling pathways in cancer cells?
- Methodological Answer : To determine this, researchers should conduct competitive ATP-binding assays to measure this compound's inhibition constant (Km) and validate its binding to DGKα's catalytic domain . Downstream effects can be assessed via Western blotting for phosphorylated substrates (e.g., protein kinase C isoforms) and lipidomic profiling to track diacylglycerol accumulation. Use gene knockout models (e.g., DGKα-deficient cells) to confirm specificity .
Q. How can researchers validate the specificity of this compound for DGKα over other kinase isoforms in in vitro assays?
- Methodological Answer : Employ kinase profiling panels (e.g., Eurofins KinaseProfiler™) to test this compound against a broad range of kinases. Compare IC50 values across isoforms and use structural modeling to identify binding site disparities. Cross-validate with DGKα-overexpressing cell lines to rule off-target effects .
Q. What are the recommended in vivo models for evaluating this compound's antitumor efficacy while accounting for its immunomodulatory effects?
- Methodological Answer : Use syngeneic tumor models in immune-competent mice (e.g., CT26 colon carcinoma) to assess both direct tumor suppression and T-cell activation. Measure interleukin-2 (IL-2) levels via ELISA and quantify tumor-infiltrating lymphocytes using flow cytometry .
Advanced Research Questions
Q. How should researchers design experiments to distinguish between this compound's direct pro-apoptotic effects on cancer cells and its indirect effects via immune cell activation?
- Methodological Answer : Implement transwell co-culture systems to separate cancer cells from immune cells (e.g., T cells). Compare apoptosis rates in cancer cells treated with this compound alone vs. conditioned media from this compound-exposed immune cells. Use genetic knockout models (e.g., FasL-deficient T cells) to isolate mechanisms .
Q. What analytical approaches are critical for resolving contradictions in this compound's dose-response data across different cancer cell lines?
- Methodological Answer : Perform meta-analysis of dose-response curves using ANOVA to identify cell line-specific variables (e.g., DGKα expression levels via qPCR). Apply pharmacodynamic modeling to account for differences in drug uptake or metabolic inactivation .
Q. What methodologies ensure reproducibility in synthesizing this compound, given its stereochemical sensitivity (5Z,2E configuration)?
- Methodological Answer : Use chiral HPLC and X-ray crystallography to verify stereochemistry during synthesis. Document reaction conditions (e.g., temperature, catalysts) meticulously. Cross-validate batches via nuclear magnetic resonance (NMR) and compare bioactivity in standardized kinase assays .
Q. How can researchers integrate multi-omics data to elucidate this compound's mechanism of action beyond canonical DGKα inhibition?
- Methodological Answer : Combine transcriptomics (RNA-seq) and phosphoproteomics (LC-MS/MS) to identify dysregulated pathways. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to map non-canonical targets. Validate findings with CRISPR-Cas9 screening for synthetic lethality .
Data Analysis and Ethical Considerations
Q. What statistical frameworks are recommended for analyzing this compound's dual role in apoptosis and immune activation?
- Methodological Answer : Apply multivariate regression models to decouple confounding variables. Use time-series analysis for longitudinal immune response data. For small sample sizes, employ Bayesian hierarchical models to improve reliability .
Q. How should researchers address ethical considerations when testing this compound in preclinical models with immune modulation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
